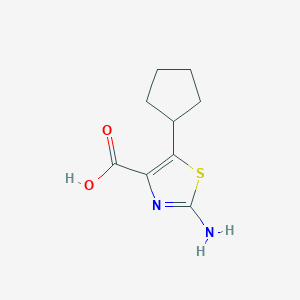![molecular formula C9H11N5 B13306004 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide (NaN₃), 4-bromoethylpyridine
Conditions: The reaction is carried out in an aqueous medium at room temperature.
-
Step 2: Cycloaddition Reaction
Reagents: Azide intermediate, terminal alkyne
Catalyst: Copper(I) iodide (CuI)
Conditions: The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the triazole and pyridine rings.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Conducted in an inert atmosphere, often in solvents like tetrahydrofuran (THF).
Products: Reduced forms of the triazole and pyridine rings.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the specific substitution reaction.
Products: Substituted derivatives of the triazole and pyridine rings.
Wissenschaftliche Forschungsanwendungen
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in click chemistry for the rapid assembly of molecular architectures.
-
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Used in the design of enzyme inhibitors and receptor modulators.
-
Medicine:
- Explored as a candidate for drug development due to its ability to interact with biological targets.
- Studied for its potential therapeutic effects in treating various diseases.
-
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the creation of sensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(pyridin-4-yl)ethan-1-one
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Comparison:
- 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine stands out due to the presence of both pyridine and triazole rings, which confer unique chemical reactivity and biological activity.
- 1-(pyridin-4-yl)ethan-1-one lacks the triazole ring, limiting its potential interactions and applications.
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have different heterocyclic frameworks, leading to distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1-(2-pyridin-4-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2 |
InChI-Schlüssel |
WOYZAJGFDRBJOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)


![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)

![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)

